Superior Aromatase Inhibition of 4-Bromo-Imidazolylmethyl-Xanthone Versus 4-Nitro Analog and Unsubstituted Baseline
The 4-bromo-substituted xanthone derivative 1-(imidazol-1-ylmethyl)-4-bromo-9H-9-xanthenone demonstrates superior aromatase inhibitory activity compared to the corresponding 4-nitro analog and the unsubstituted xanthone baseline. In human placental microsome assays measuring conversion of [1β-³H]androstenedione to estrone, the 4-bromo derivative achieved 98% inhibition at 2.5 µM, exceeding the 4-nitro analog (94% inhibition) and the 4-cyano analog (92% inhibition) under identical conditions [1]. Complete concentration-response analysis yielded an IC₅₀ of 940 nM for the 4-bromo derivative against human aromatase (CYP19) [2].
| Evidence Dimension | Aromatase (CYP19) enzyme inhibition |
|---|---|
| Target Compound Data | 98% inhibition at 2.5 µM; IC₅₀ = 940 nM |
| Comparator Or Baseline | 4-nitro analog: 94% inhibition at 2.5 µM; 4-cyano analog: 92% inhibition at 2.5 µM |
| Quantified Difference | 4–6 percentage point higher inhibition at 2.5 µM vs. 4-nitro and 4-cyano comparators |
| Conditions | Human placental microsomes; [1β-³H]androstenedione substrate; liquid scintillation counting |
Why This Matters
Procurement of the 4-bromo xanthone scaffold enables synthesis of derivatives with quantifiably higher aromatase inhibition than those derived from alternative 4-substituted xanthone precursors, directly impacting lead optimization outcomes in breast cancer drug discovery programs.
- [1] BRENDA Enzyme Database. Literature summary: Recanatini et al. (2001). EC 1.14.14.19 inhibition data for 1-(imidazol-1-ylmethyl)-4-bromo-9H-9-xanthenone. View Source
- [2] BindingDB. BDBM50097370: 1-((1H-imidazol-1-yl)methyl)-4-bromo-9H-xanthen-9-one. IC₅₀ = 940 nM against human aromatase. View Source
